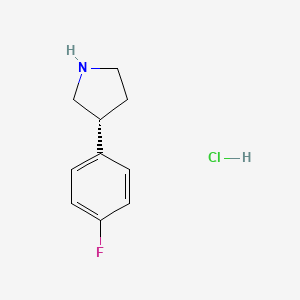

(r)-3-(4-Fluorophenyl)pyrrolidine hydrochloride

Description

(R)-3-(4-Fluorophenyl)pyrrolidine hydrochloride is a chiral pyrrolidine derivative characterized by a five-membered saturated nitrogen-containing heterocycle (pyrrolidine) substituted at the 3-position with a 4-fluorophenyl group. The compound exists as a hydrochloride salt, enhancing its aqueous solubility compared to its free base form, a critical feature for pharmaceutical applications . The stereochemistry at the 3-position (R-configuration) and the electronic effects of the fluorine atom on the phenyl ring influence its molecular interactions, making it a candidate for drug discovery, particularly in targeting central nervous system (CNS) receptors or enzymes where fluorinated aromatic moieties are common pharmacophores .

Properties

IUPAC Name |

(3R)-3-(4-fluorophenyl)pyrrolidine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12FN.ClH/c11-10-3-1-8(2-4-10)9-5-6-12-7-9;/h1-4,9,12H,5-7H2;1H/t9-;/m0./s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VTAHBZWBOYHJTB-FVGYRXGTSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC1C2=CC=C(C=C2)F.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CNC[C@H]1C2=CC=C(C=C2)F.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13ClFN | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.67 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-3-(4-Fluorophenyl)pyrrolidine hydrochloride typically involves the reaction of 4-fluorobenzaldehyde with pyrrolidine under specific conditions. The reaction is often carried out in the presence of a reducing agent such as sodium borohydride to facilitate the formation of the desired product. The reaction mixture is then subjected to hydrochloric acid to obtain the hydrochloride salt of the compound.

Industrial Production Methods

In an industrial setting, the production of ®-3-(4-Fluorophenyl)pyrrolidine hydrochloride may involve more scalable and efficient methods. These methods often include the use of continuous flow reactors and optimized reaction conditions to ensure high yield and purity of the final product. The use of advanced purification techniques such as recrystallization and chromatography is also common to achieve the desired quality.

Chemical Reactions Analysis

Types of Reactions

®-3-(4-Fluorophenyl)pyrrolidine hydrochloride undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

Substitution: The fluorophenyl group can undergo substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

Substitution: Halogenating agents such as chlorine or bromine can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can lead to a variety of fluorinated derivatives.

Scientific Research Applications

Chemistry

In chemistry, ®-3-(4-Fluorophenyl)pyrrolidine hydrochloride is used as a building block for the synthesis of more complex molecules. Its unique structure makes it valuable for the development of new materials and catalysts.

Biology

In biological research, this compound is studied for its potential interactions with biological molecules. It is used in the design of new drugs and therapeutic agents due to its ability to modulate biological pathways.

Medicine

In medicine, ®-3-(4-Fluorophenyl)pyrrolidine hydrochloride is investigated for its potential therapeutic effects. It is explored as a candidate for the treatment of various diseases, including neurological disorders and cancer.

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its unique properties make it suitable for applications in electronics, coatings, and polymers.

Mechanism of Action

The mechanism of action of ®-3-(4-Fluorophenyl)pyrrolidine hydrochloride involves its interaction with specific molecular targets in biological systems. It is believed to modulate the activity of certain enzymes and receptors, leading to changes in cellular signaling pathways. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest its potential in influencing neurotransmitter systems and cancer cell proliferation.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The structural and functional attributes of (R)-3-(4-Fluorophenyl)pyrrolidine hydrochloride can be contextualized by comparing it with analogs in the pyrrolidine, piperidine, and related heterocyclic families. Key comparisons include:

Positional Isomers and Substituent Variations

*Similarity scores derived from structural fingerprint analysis ().

- Key Insight : The position of the fluorophenyl group (C2 vs. C3) significantly alters molecular conformation and steric interactions. For instance, C3-substituted derivatives may exhibit improved binding to planar active sites, while C2-substituted analogs could favor more flexible targets .

Piperidine-Based Analogs

Paroxetine hydrochloride, a piperidine derivative, shares the 4-fluorophenyl motif but incorporates a benzodioxol group and a methylenedioxy phenoxy side chain. Unlike (R)-3-(4-Fluorophenyl)pyrrolidine hydrochloride, paroxetine’s piperidine ring and extended substituents confer selective serotonin reuptake inhibition (SSRI) activity, highlighting how ring size (piperidine vs. pyrrolidine) and additional functional groups dictate pharmacological specificity .

Complex Heterocyclic Derivatives

The patent EP 4 374 877 A2 describes a pyrrolo-pyridazine carboxamide derivative with a difluorophenyl group and a trifluoromethyl furan moiety. While structurally distinct, this compound underscores the utility of fluorinated aryl groups in enhancing bioavailability and target engagement, a feature shared with (R)-3-(4-Fluorophenyl)pyrrolidine hydrochloride .

Physicochemical and Pharmacological Comparisons

- Solubility : The hydrochloride salt form of (R)-3-(4-Fluorophenyl)pyrrolidine enhances water solubility, a property critical for oral bioavailability. This contrasts with neutral analogs like 2-(3-(Trifluoromethyl)phenyl)pyrrolidine, which may require formulation aids for effective delivery .

- Stereochemical Impact : The R-configuration at C3 in the target compound may offer enantioselective advantages over racemic mixtures or S-enantiomers, as seen in CNS-targeting drugs where chirality influences receptor affinity .

- Fluorine Effects: The 4-fluorophenyl group provides moderate electronegativity and metabolic stability compared to non-fluorinated analogs (e.g., phenylpyrrolidine) or heavily fluorinated derivatives (e.g., trifluoromethylphenyl), balancing lipophilicity and polarity for optimal membrane permeability .

Biological Activity

(R)-3-(4-Fluorophenyl)pyrrolidine hydrochloride is a chiral compound characterized by its unique structural features that confer significant biological activity. This article delves into its biological properties, pharmacological potential, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : C10H13ClFN

- Molecular Weight : 201.67 g/mol

- Functional Groups : Pyrrolidine ring, 4-fluorophenyl group

The presence of the fluorine atom in the aromatic ring enhances the compound's electronic properties, making it a candidate for various biological applications, particularly in medicinal chemistry.

Anticonvulsant and Analgesic Properties

Research has indicated that pyrrolidine derivatives, including (R)-3-(4-Fluorophenyl)pyrrolidine hydrochloride, exhibit anticonvulsant and analgesic activities. A study evaluated similar compounds' efficacy in various seizure models, demonstrating significant activity against induced seizures in animal models. The compounds were assessed using:

- Maximal Electroshock (MES) Test

- Psychomotor Seizure Test (6 Hz)

- Pentylenetetrazole Induced Seizures

The findings suggest that modifications in the phenyl substituent can enhance anticonvulsant properties, particularly when electron-withdrawing groups like fluorine are present .

Antibacterial and Antifungal Activity

Pyrrolidine derivatives have also been investigated for their antibacterial and antifungal properties. In vitro studies have shown that these compounds can inhibit the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria. For instance:

| Compound Name | MIC (mg/mL) | Activity Against |

|---|---|---|

| 2,6-Dipyrrolidino-1,4-dibromobenzene | 0.0039 | S. aureus |

| 2,4,6-Tripyrrolidinochlorobenzene | 0.025 | E. coli |

These results indicate that halogenated pyrrolidine derivatives possess potent antimicrobial activity, with specific substituents playing a crucial role in enhancing efficacy .

The biological activity of (R)-3-(4-Fluorophenyl)pyrrolidine hydrochloride may be attributed to its ability to interact with various biological targets:

- Receptor Modulation : The compound can engage in π-π interactions with aromatic residues in proteins and form hydrogen bonds through the pyrrolidine ring, potentially modulating enzyme activity or receptor engagement.

- Antimicrobial Mechanism : The presence of halogen substituents is believed to enhance the compound's ability to penetrate bacterial membranes and disrupt cellular processes .

Case Studies and Research Findings

-

Anticonvulsant Study :

- A series of pyrrolidine derivatives were synthesized and tested for anticonvulsant activity. The study highlighted that compounds with a fluorine atom showed improved efficacy compared to their non-fluorinated counterparts.

- Antimicrobial Evaluation :

- Pharmacokinetic Analysis :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.